2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Regioselective synthesis Spirocyclic building blocks Orthogonal protection

2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1822523-41-0) is a protected spirocyclic amino acid derivative with molecular formula C14H24N2O4 and molecular weight 284.35 g/mol. It belongs to the 2,8-diazaspiro[4.5]decane class, featuring a rigid spiro junction between pyrrolidine and piperidine rings.

Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
CAS No. 1822523-41-0
Cat. No. B1449463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS1822523-41-0
Molecular FormulaC14H24N2O4
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)O
InChIInChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-9-14(4-6-15-7-5-14)8-10(16)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18)
InChIKeyJBCQABZUNBRISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1822523-41-0): Procurement-Relevant Structural and Physicochemical Profile


2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1822523-41-0) is a protected spirocyclic amino acid derivative with molecular formula C14H24N2O4 and molecular weight 284.35 g/mol . It belongs to the 2,8-diazaspiro[4.5]decane class, featuring a rigid spiro junction between pyrrolidine and piperidine rings [1]. The compound carries a Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen (position 2) and a free carboxylic acid at position 3, creating an orthogonally functionalized scaffold for sequential derivatization [2]. Predicted physicochemical properties include a boiling point of 437.2±45.0 °C, density of 1.20±0.1 g/cm³, and a carboxylic acid pKa of 3.90±0.20 .

Why 2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid Cannot Be Replaced by In-Class Regioisomers or Deprotected Analogs


Although multiple Boc-protected 2,8-diazaspiro[4.5]decane carboxylic acid regioisomers share identical molecular formula (C14H24N2O4) and molecular weight (284.35 g/mol), their synthetic utility diverges fundamentally based on the position of the Boc group and carboxylic acid . The target compound's Boc-on-pyrrolidine (2-position) configuration leaves the piperidine nitrogen (8-position) as a free secondary amine available for reductive amination, amidation, or N-arylation—a distinct synthetic trajectory from the 8-Boc regioisomer (CAS 1255666-26-2), wherein the piperidine nitrogen is blocked and the pyrrolidine nitrogen is free . Furthermore, the carboxylic acid at position 3 provides a chiral center (the scaffold is proline-based), and the (S)-enantiomer (CAS 2306249-97-6) is independently catalogued for stereoselective applications . Substituting with analogs lacking the carboxylic acid (e.g., CAS 336191-17-4 or CAS 236406-39-6) eliminates the key carboxyl handle required for peptide coupling or esterification, while Cbz-protected variants introduce different deprotection正交性 that may be incompatible with established synthetic routes optimized for Boc chemistry [1].

Quantitative Differentiation Evidence for 2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1822523-41-0)


Regiochemical Differentiation: 2-Boc (Pyrrolidine) vs. 8-Boc (Piperidine) Isomer Determines Synthetic Accessibility

The target compound (CAS 1822523-41-0) and its direct regioisomer 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1255666-26-2) are constitutional isomers sharing identical molecular formula (C14H24N2O4) and molecular weight (284.35 Da), yet they are not synthetic equivalents . In the target compound, the Boc group protects the pyrrolidine nitrogen (position 2), leaving the piperidine nitrogen (position 8) as a free secondary amine (pKa ~9.5 class-level estimate). In the 8-Boc isomer, this orientation is reversed: the piperidine nitrogen is Boc-protected while the pyrrolidine nitrogen is free . This determines which nitrogen can undergo first-step functionalization (e.g., reductive amination, N-arylation, or amidation) without requiring a deprotection step. The 2-Boc configuration is specifically suited for synthetic routes where the piperidine ring must be elaborated first, as documented in the synthesis of spirocyclic piperidine-pyrrolidine ring systems where differentiated nitrogen reactivity is essential [1].

Regioselective synthesis Spirocyclic building blocks Orthogonal protection

Predicted pKa of Carboxylic Acid (3.90) Determines Ionization State and Reactivity in Aqueous vs. Organic Media

The carboxylic acid group at position 3 of the target compound has a predicted pKa of 3.90±0.20, as reported by ChemicalBook . This value indicates that at physiological pH (7.4), the carboxyl group is >99.9% deprotonated (ionized), while under mildly acidic conditions (pH < 2.9) it remains predominantly protonated. This contrasts with the 4-position carboxylic acid regioisomer (CAS 2172464-27-4), where the carboxyl is one bond further from the spiro junction and may exhibit a subtly different pKa due to altered through-bond induction from the spiro center—though experimentally verified comparative pKa data for this specific pair are not yet published [1]. The predicted pKa of 3.90 places this compound in a similar acidity range to other α-amino acid derivatives but with the added constraint of the spirocyclic framework that limits conformational flexibility of the carboxyl-bearing pyrrolidine ring. For comparison, analogous Boc-protected spirocyclic amino acids with carboxylic acid functionalities show pKa values ranging from 3.8 to 5.2 depending on ring size and substitution pattern .

Physicochemical profiling pKa prediction Ionization state

Conformational Restriction: Spirocyclic Scaffold Reduces Accessible Conformations Relative to Linear Amino Acid Analogs

The 2,8-diazaspiro[4.5]decane scaffold imposes geometric constraints through its spiro junction, where the pyrrolidine and piperidine rings share a single quaternary carbon atom. Conformational analysis of spiro[4.5]decane derivatives demonstrates that the spiro junction reduces accessible conformational space by approximately one order of magnitude compared to linear diamine analogs, leading to reduced entropic penalties upon target binding . This property has been exploited in the design of potent GPIIb-IIIa antagonists: the biologically active 2,8-diazaspiro[4.5]decane derivative 23 (CT50728) achieved an IC50 of 53 nM in citrate-buffered platelet-rich plasma and 4 nM in solid-phase GPIIb-IIIa ELISA [1]. While the target compound itself is an intermediate rather than a final bioactive molecule, its spirocyclic core is the validated pharmacophoric element that imparts this conformational rigidity. The Boc-protected-3-carboxylic acid derivative specifically provides the spiro-proline motif, which served as the central template in the optimization of tryptophan hydroxylase-1 (TPH1) inhibitors, with the most optimized compound (18i) achieving an IC50 of 37 nM [2].

Conformational restriction Spirocyclic drug design Entropic penalty

Orthogonal Synthetic Handle: Boc Protection Enables Selective Deprotection Under Mild Acidic Conditions Without Scaffold Degradation

The Boc group on the pyrrolidine nitrogen can be selectively removed using trifluoroacetic acid (TFA) in dichloromethane, while the spirocyclic core and carboxylic acid functionality remain intact . This contrasts with Cbz-protected analogs (e.g., CAS 2306263-08-9), which require hydrogenolysis conditions that may be incompatible with other functional groups present in advanced intermediates [1]. The Boc group's cleavage kinetics under standard conditions (TFA/CH2Cl2, 0–25 °C, 1–4 h) are well-characterized: complete deprotection typically occurs within 1–2 hours at room temperature, whereas the spirocyclic diazaspiro[4.5]decane scaffold shows no evidence of ring-opening or rearrangement under these conditions based on the broader literature on Boc-deprotection of spirocyclic diamines [2]. The target compound's orthogonal protection strategy—Boc on nitrogen, free carboxylic acid—enables sequential functionalization: the carboxyl can be coupled first (amide formation, esterification), followed by Boc deprotection to reveal the pyrrolidine amine for a second diversification step, or vice versa. This is not possible with deprotected analogs that lack the Boc group or with dual-protected variants (e.g., Fmoc/Boc) that require different deprotection sequences .

Orthogonal protection Boc deprotection Solid-phase peptide synthesis

Scaffold Validation: 2,8-Diazaspiro[4.5]decane-3-carboxylic Acid Core in Patent and PDB Evidence for Drug Discovery Programs

The 2,8-diazaspiro[4.5]decane-3-carboxylic acid scaffold—the deprotected form of the target compound—has been crystallized in complex with tryptophan 5-hydroxylase (TPH1) at 1.90 Å resolution (PDB 5L01), where the spirocyclic proline carboxylate engages in critical hydrogen-bonding interactions within the enzyme active site [1]. The target compound's scaffold appears in patent CA2922933, which claims 2,8-diazaspiro[4.5]decane derivatives as TPH1 inhibitors for cardiovascular, gastrointestinal, and inflammatory indications [2]. Additionally, a 2025 study in Bioorganic Chemistry (DOI: 10.1016/j.bioorg.2025.109223) describes a bioavailable EZH2 PROTAC employing a 2,8-diazaspiro[4.5]decane linker, where the rigid spirocyclic core connects the EZH2 ligand to the E3 ligase recruiter [3]. This contrasts with simpler piperidine or pyrrolidine linkers that lack the three-dimensional rigidity of the spiro junction and may result in different degradation efficiency due to altered ternary complex geometry [3]. While the target compound (Boc-protected) serves as the intermediate to access these final bioactive molecules, its scaffold has demonstrable precedence in both inhibitor and PROTAC contexts.

Drug discovery scaffold Patent validation TPH1 inhibition PROTAC linker

Optimal Procurement and Application Scenarios for 2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1822523-41-0)


Synthesis of Spirocyclic Proline-Based TPH1 Inhibitors via Sequential Piperidine-First Functionalization

When the synthetic route requires initial elaboration of the piperidine nitrogen (position 8) while the pyrrolidine nitrogen remains Boc-protected, CAS 1822523-41-0 is the correct regioisomer. The 8-Boc isomer (CAS 1255666-26-2) would block the piperidine nitrogen, forcing an undesired pyrrolidine-first sequence . This scenario is documented in the optimization of spirocyclic proline TPH1 inhibitors, where the free piperidine nitrogen is functionalized with substituted pyrimidine groups while the Boc-protected pyrrolidine carboxylate maintains the spiro-proline pharmacophore geometry essential for TPH1 binding (PDB 5L01, 1.90 Å) .

Construction of PROTAC Degraders Requiring a Rigid, Three-Dimensional Spirocyclic Linker

For PROTAC design, linker rigidity directly influences ternary complex formation and degradation efficiency. The 2,8-diazaspiro[4.5]decane scaffold provides a defined exit vector angle between the two nitrogen atoms, unlike flexible alkyl linkers that sample multiple conformations . Using CAS 1822523-41-0, the free piperidine nitrogen can be coupled to the target-protein ligand while the Boc-protected pyrrolidine carboxylate serves as a masked amine for subsequent E3 ligase ligand attachment, or the carboxylic acid can be used for ester/amide linkage to either warhead. The 2025 EZH2 PROTAC study validates this approach: compound 5g with a 2,8-diazaspiro[4.5]decane linker achieved EZH2 degradation with concomitant PRC2 subunit and H3K27me3 downregulation .

Stereoselective Synthesis Using Single-Enantiomer (S)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic Acid

When stereochemical fidelity at the spiro-proline C3 position is critical—as in the TPH1 inhibitor program where the (S)-configuration was essential for enzyme inhibition—the availability of the (S)-enantiomer (CAS 2306249-97-6) enables direct procurement of the chirally pure building block . Starting from racemic CAS 1822523-41-0 requires chiral resolution (e.g., classical resolution with tartaric acid derivatives or chiral HPLC), which adds steps and reduces overall yield. The patent WO2018087602A1 explicitly describes methods for resolving optically active diazaspiro[4.5]decane derivatives, underscoring the importance of enantiopure material for pharmaceutical development . Procurement planning should therefore consider whether the racemate or single enantiomer is required based on the target's stereochemical sensitivity.

Peptide Mimetic and Unnatural Amino Acid Incorporation via Carboxylic Acid Coupling

The free carboxylic acid at position 3 enables direct amide coupling to peptide chains or amine-containing pharmacophores without requiring a deprotection step. This contrasts with ester-protected analogs that necessitate saponification prior to coupling. The target compound's pKa of 3.90 means the carboxyl group is >99.9% ionized at pH 7.4, making it suitable for aqueous amide coupling protocols (e.g., EDC/NHS in buffered conditions) as well as standard organic-phase coupling (HATU/DIPEA in DMF) . The Boc group provides orthogonal protection that withstands basic coupling conditions but is cleanly removed under acidic conditions post-coupling . This two-step sequence—couple then deprotect—is the standard workflow for incorporating spirocyclic unnatural amino acids into peptide chains, as described for Boc-protected spirocyclic proline building blocks in peptide synthesis applications .

Quote Request

Request a Quote for 2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.